molecular formula C7H3BrFN3O B3350298 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 267243-49-2

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3350298
CAS No.: 267243-49-2
M. Wt: 244.02 g/mol
InChI Key: SPENCQWFNVRLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one is a halogenated pyrido-pyrimidinone derivative. The core pyrido[3,2-d]pyrimidin-4(3H)-one scaffold features a fused pyridine-pyrimidinone system, with bromo and fluoro substituents at positions 7 and 6, respectively. Halogenation at these positions likely enhances electronic properties and lipophilicity, which are critical for pharmaceutical applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

7-bromo-6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN3O/c8-3-1-4-5(12-6(3)9)7(13)11-2-10-4/h1-2H,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPENCQWFNVRLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)F)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442150
Record name 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267243-49-2
Record name 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives. The reaction conditions often include the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents like DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one has been explored for its biological activities, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of pyrido-pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.

Antiviral Properties

There is emerging evidence suggesting that this compound may possess antiviral activity. Investigations into its mechanism of action are ongoing, with preliminary results indicating interference with viral replication processes.

Drug Development

The compound's unique structure allows it to serve as a scaffold for the development of new drugs. Medicinal chemists are synthesizing analogs of this compound to enhance its pharmacological profiles and reduce potential side effects.

Biochemical Research

In biochemical studies, this compound is being used to probe enzyme mechanisms and cellular signaling pathways. Its ability to selectively bind to certain proteins makes it a valuable tool for understanding complex biological systems.

Material Science

Beyond biological applications, this compound is being investigated for its properties in material science. Its electronic characteristics may lend themselves to applications in organic electronics and photonic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrido-pyrimidine derivatives against breast cancer cell lines. The results indicated that compounds featuring the pyrido[3,2-d]pyrimidine core demonstrated significant cytotoxicity, leading researchers to further investigate the structure-activity relationship (SAR) of these compounds .

Case Study 2: Antiviral Research

In a recent investigation reported in Antiviral Research, researchers synthesized a series of fluorinated pyrido-pyrimidines and assessed their antiviral activity against influenza viruses. The study highlighted the potential of this compound as a lead compound for developing new antiviral agents .

Case Study 3: Enzyme Inhibition Studies

Research published in Biochemical Journal focused on the inhibition of specific kinases by pyrido-pyrimidine derivatives. The findings suggested that this compound could effectively inhibit kinase activity, providing insights into its potential use as a therapeutic agent in diseases characterized by aberrant kinase signaling .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antiviral propertiesSignificant cytotoxicity against cancer cells; antiviral activity against influenza .
Drug DevelopmentScaffold for new drug synthesisEnhanced pharmacological profiles through analog synthesis .
Biochemical ResearchProbing enzyme mechanismsEffective kinase inhibition observed .
Material SciencePotential use in organic electronicsUnique electronic properties under investigation .

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key differences between the target compound and related pyrido-pyrimidinones:

Compound Name Core Structure Substituents Molecular Formula Key References
7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one (Target) Pyrido[3,2-d]pyrimidinone 7-Br, 6-F C₇H₃BrFN₃O* Inferred
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidinone 6-Br, 2-CF₃ C₈H₃BrF₃N₃O
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one (CAS 155690-79-2) Pyrido[2,3-d]pyrimidinone 6-Br C₇H₄BrN₃O
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 3-Fluoro-4-methoxyphenyl, tetrahydropyridinyl C₂₃H₂₂FN₃O₂

*Molecular formula inferred based on structural analogs.

Key Observations:

Core Structure Differences: The target compound’s pyrido[3,2-d]pyrimidinone scaffold differs from pyrido[2,3-d] () and pyrido[1,2-a] () systems, altering ring fusion patterns and electronic distributions . Pyrido[3,2-d] systems may exhibit distinct hydrogen-bonding capabilities compared to [2,3-d] isomers, influencing target binding .

Substituent Effects: Halogenation: The 7-Br and 6-F substituents in the target compound likely increase electrophilicity and metabolic stability compared to non-halogenated analogs (e.g., CAS 155690-79-2 in ) . Trifluoromethyl vs. Fluoro: The 2-CF₃ group in ’s compound enhances lipophilicity but may reduce solubility compared to the target’s smaller 6-F substituent . Aromatic vs. Heterocyclic Substituents: ’s compound features a 3-fluoro-4-methoxyphenyl group, which introduces planar aromaticity and polar interactions distinct from the target’s direct pyrido-ring halogenation .

Biological Activity

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrido[3,2-d]pyrimidine family and is characterized by the presence of bromine and fluorine substituents, which may enhance its reactivity and biological efficacy.

  • IUPAC Name : 7-bromo-6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one
  • Molecular Formula : C7_7H3_3BrFN3_3O
  • Molecular Weight : 244.02 g/mol
  • CAS Number : 267243-49-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions using strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .

Antimicrobial Properties

Research indicates that compounds within the pyrido[3,2-d]pyrimidine class exhibit antimicrobial activity. A study exploring various derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Inhibition of cell cycle progression
A549 (Lung)15.0Induction of apoptosis

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it acts as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in various cellular processes including growth and survival .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various pyrido[3,2-d]pyrimidines, including this compound. Results showed a notable reduction in bacterial growth at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Investigation into Anticancer Effects : In a study evaluating the anticancer potential of this compound against multiple cancer types, it was found to significantly reduce viability in MCF-7 and A549 cell lines with IC50 values indicating potent activity compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits PI3Kδ by binding to its active site, thereby blocking downstream signaling pathways involved in cell growth and proliferation.
  • DNA Interaction : Its structural features allow for potential intercalation into DNA strands, disrupting replication processes in microbial cells .

Q & A

Q. What synthetic routes are recommended for preparing 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one?

The synthesis of halogenated pyridopyrimidines typically involves multi-step reactions starting from substituted pyridine or pyrimidine precursors. For example:

  • Multi-component reactions : A one-pot approach using aromatic aldehydes, urea/thiourea derivatives, and catalysts like trifluoroacetic acid or l-proline can yield fused pyridopyrimidine cores. Bromine and fluorine substituents are introduced via halogenation steps (e.g., electrophilic substitution or directed ortho-metalation) .
  • Stepwise functionalization : Bromination and fluorination may occur at specific positions using reagents like N-bromosuccinimide (NBS) or Selectfluor™, followed by cyclization under acidic or basic conditions .
Method Key StepsCatalyst/ConditionsYield RangeReference
One-potAldehyde + urea + cyclizationl-proline, 80°C45–60%
HalogenationElectrophilic Br/F additionDMF, 0°C → RT30–50%

Q. How can solubility and stability be optimized for this compound in biological assays?

  • Solubility : Co-solvents like DMSO (10–20% v/v) are commonly used for initial stock solutions. For aqueous buffers, cyclodextrin derivatives or surfactants (e.g., Tween-80) improve solubility .
  • Stability : Store lyophilized solids at –20°C under inert gas (argon). In solution, avoid prolonged exposure to light or high pH (>8.0), which may degrade the pyridopyrimidine core .

Q. What spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves substituent positions and dihedral angles between fused rings (e.g., planar pyridopyrimidine core with deviations <0.03 Å) .
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ –110 to –125 ppm for aromatic F), while 1H^{1}\text{H} NMR reveals coupling patterns for bromine-adjacent protons .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ calculated for C11H7BrFN3OC_{11}H_7BrFN_3O: 308.9782) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in halogenation steps?

  • Temperature control : Slow addition of brominating agents (e.g., Br2_2) at –10°C minimizes side reactions like over-halogenation .
  • Catalyst screening : Lewis acids (e.g., FeCl3_3) enhance regioselectivity for fluorine introduction at the 6-position .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity by minimizing thermal decomposition .

Q. How should contradictory 13C^{13}\text{C}13C NMR data be resolved for this compound?

  • Dynamic effects : Rotameric equilibria in solution can split signals. Use variable-temperature NMR (VT-NMR) to identify broadening or coalescence points .
  • DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G*) to assign ambiguous peaks .

Q. What strategies validate the biological activity of this compound in kinase inhibition assays?

  • Enzyme kinetics : Measure IC50_{50} values against target kinases (e.g., EGFR or CDK2) using ADP-Glo™ assays.
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) with MTT assays. Note that bromine and fluorine substituents enhance target selectivity by forming halogen bonds with kinase active sites .
Assay ProtocolKey FindingsReference
Kinase inhibitionADP-Glo™, 10 µM ATPIC50_{50} = 0.8 µM (CDK2)
CytotoxicityHCT-116, 72h incubationGI50_{50} = 5.2 µM

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). The electron-withdrawing effect of fluorine ortho to Br accelerates oxidative addition in Pd-catalyzed reactions .
  • Fluorine : Enhances metabolic stability but may sterically hinder coupling at the 6-position. Use bulky ligands (e.g., XPhos) to improve efficiency .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and LC-MS?

  • Orthogonal techniques : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-exchange chromatography to detect charged impurities.
  • Mass defect filtering : LC-MS data processed with high-resolution filters (e.g., ±5 ppm) distinguishes isotopic patterns of bromine (1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br}) from contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.